1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid
Description
1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile molecule for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C15H26N2O4 |
|---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-6-4-11(5-7-17)8-16-9-12(10-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
XRMMPPMJQPUXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and azetidine rings. The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. Common reagents used in the synthesis include tert-butyl chloroformate, piperidine, and azetidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and optimized reaction conditions is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
- 1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid is unique due to its combination of a piperidine ring, an azetidine ring, and a Boc protecting group. This structure provides versatility in synthetic applications and potential for diverse biological activities .
Biological Activity
1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its role in various biological activities. The tert-butoxycarbonyl (Boc) group serves as a protective group that can influence the compound's reactivity and solubility. The structural formula is represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₃
- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)C2CC(C(=O)O)N2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine moiety is known to enhance binding affinity and selectivity towards specific targets.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antimicrobial properties. The presence of the azetidine ring may enhance this activity, making it a candidate for further investigation in antibiotic development.
- Anti-inflammatory Properties : Research has shown that compounds containing piperidine structures can modulate inflammatory pathways, potentially reducing the secretion of pro-inflammatory cytokines.
- CNS Activity : Piperidine derivatives have been explored for their effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those similar to this compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, compounds related to this azetidine derivative were shown to inhibit the NF-kB pathway, leading to a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests a promising anti-inflammatory profile.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
